Cas no 1214331-01-7 (2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride)

2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride
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2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B810888-500mg |
2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride |
1214331-01-7 | 500mg |
$ 65.00 | 2022-06-06 | ||
Alichem | A012000129-250mg |
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride |
1214331-01-7 | 97% | 250mg |
$470.40 | 2023-09-04 | |
Alichem | A012000129-500mg |
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride |
1214331-01-7 | 97% | 500mg |
$847.60 | 2023-09-04 | |
Alichem | A012000129-1g |
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride |
1214331-01-7 | 97% | 1g |
$1519.80 | 2023-09-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD469754-5g |
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine hydrochloride |
1214331-01-7 | 97% | 5g |
¥518.0 | 2023-04-10 | |
TRC | B810888-2.5g |
2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride |
1214331-01-7 | 2.5g |
$ 185.00 | 2022-06-06 | ||
TRC | B810888-250mg |
2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride |
1214331-01-7 | 250mg |
$ 50.00 | 2022-06-06 |
2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride Related Literature
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 2-Bromo-5-(trifluoromethyl)benzylamine Hydrochloride
2-Bromo-5-(Trifluoromethyl)benzylamine Hydrochloride: A Comprehensive Overview
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride is a versatile compound with the CAS number 1214331-01-7. This compound has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structural features and potential applications. The molecule consists of a benzene ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position, along with an amine group attached to the benzene ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and biological assays.
The synthesis of 2-bromo-5-(trifluoromethyl)benzylamine hydrochloride typically involves multi-step reactions, including nucleophilic aromatic substitution and subsequent protonation to form the hydrochloride salt. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. Researchers have also explored alternative synthetic pathways using microwave-assisted synthesis or continuous flow reactors, which offer faster reaction times and better control over reaction conditions.
In terms of applications, 2-bromo-5-(trifluoromethyl)benzylamine hydrochloride serves as an intermediate in the synthesis of bioactive compounds. Its bromine atom acts as an electrophilic site, enabling various substitution reactions to introduce diverse functional groups. For instance, it has been used in the construction of heterocyclic frameworks, which are crucial in drug discovery programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. The trifluoromethyl group imparts unique electronic properties, enhancing the compound's stability and bioavailability.
Recent studies have highlighted the potential of 2-bromo-5-(trifluoromethyl)benzylamine hydrochloride in material science applications. Its ability to coordinate with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. Additionally, the compound's amine group facilitates hydrogen bonding interactions, further enhancing its utility in supramolecular chemistry.
The pharmacological properties of 2-bromo-5-(trifluoromethyl)benzylamine hydrochloride have been extensively studied. Preclinical studies indicate that it exhibits moderate activity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Furthermore, its trifluoromethyl group contributes to lipophilicity, which is critical for crossing biological membranes and achieving therapeutic efficacy.
In conclusion, 2-bromo-5-(trifluoromethyl)benzylamine hydrochloride is a valuable compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a versatile building block in organic synthesis while offering promising opportunities in drug discovery and materials science. Continued research into its properties and applications will undoubtedly unlock new avenues for its utilization in both academic and industrial settings.
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